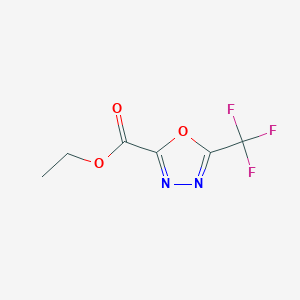

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate

概要

説明

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, making it an attractive candidate for pharmaceutical and agrochemical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with hydrazine hydrate to form an intermediate, which then undergoes cyclization with carbon disulfide and subsequent oxidation to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions yield a variety of derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as a bioactive compound in medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting growth .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives can possess anti-inflammatory activities. This compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo models .

Agrochemicals

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for use in agrochemicals.

Pesticidal Properties

This compound has been explored for its potential as a pesticide. Its efficacy against pests and pathogens affecting crops has been documented, showcasing its ability to act as a fungicide or insecticide .

Herbicides

Research into herbicidal applications suggests that this compound can selectively inhibit weed growth while being less harmful to crops. Its mechanism of action involves disrupting metabolic pathways specific to target plants .

Materials Science

The unique properties of this compound extend to materials science.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. It has been utilized in the development of specialty polymers with improved performance characteristics for industrial applications .

Nanotechnology

The compound's ability to form stable complexes with metals makes it valuable in nanotechnology. It is used in synthesizing nanoparticles with specific functionalities for applications in electronics and catalysis .

Case Studies

作用機序

The mechanism by which Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The oxadiazole ring can interact with active sites of enzymes, inhibiting their function and leading to the desired biological effect.

類似化合物との比較

- Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

- Methyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(difluoromethyl)-1,3,4-oxadiazole-2-carboxylate

Comparison: this compound is unique due to the position of the trifluoromethyl group and the ethyl ester functionality, which influence its reactivity and biological activity. Compared to its analogs, it often exhibits higher stability and lipophilicity, making it more effective in certain applications.

生物活性

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C6H5F3N2O2

- Molecular Weight : 210.11 g/mol

- CAS Number : 1432053-94-5

- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the lipophilicity and electronic properties of the molecule .

Synthesis

The synthesis of this compound typically involves cycloaddition reactions and can be derived from various precursors in the oxadiazole family. The incorporation of the trifluoromethyl group is achieved through specific reagents that facilitate this substitution, enhancing the compound's biological profile .

Anticancer Activity

Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : The compound was tested against several human cancer cell lines using MTT assays. Notably, it exhibited moderate cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HL-60 (leukemia) | 19.0 | Doxorubicin |

| MCF-7 (breast cancer) | 15.63 | Tamoxifen |

| A549 (lung cancer) | 0.12–2.78 | Doxorubicin |

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound increases the expression levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells . This suggests that the compound may activate apoptotic pathways selectively in cancerous cells while sparing normal cells.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory activity, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

A notable study evaluated a series of oxadiazole derivatives including this compound for their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring could significantly influence biological activity:

- Cytotoxicity against HL-60 Cells : The compound exhibited an IC50 value of 19 µM against HL-60 cells, indicating effective inhibition of cell proliferation.

- Comparison with Other Compounds : When compared with structurally similar compounds, those containing a trifluoromethyl group generally showed enhanced potency and selectivity towards cancer cells .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient oxadiazole ring facilitates nucleophilic attack, particularly at the 2-position carboxylate group. Common reactions include:

The trifluoromethyl group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis and nucleophilic displacement.

Electrophilic Aromatic Substitution

While the oxadiazole ring is inherently electron-poor, the -CF₃ group further deactivates the system. Electrophilic substitutions are rare but feasible under strongly activating conditions:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-(trifluoromethyl)-4-nitro-1,3,4-oxadiazole derivatives .

-

Halogenation : Limited to directed ortho-metalation strategies using LDA/THF followed by electrophilic quenching .

Ring-Opening and Rearrangement

The oxadiazole ring undergoes cleavage under extreme conditions:

-

Acidic Hydrolysis (HCl, 6 M, 100°C): Produces trifluoroacetyl hydrazine and glyoxylic acid derivatives.

-

Base-Mediated Rearrangement (KOH, ethanol): Forms 1,2,4-triazole derivatives via ring expansion, driven by the stability of the trifluoromethyl group .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitriles:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, 80°C, DMF | Trifluoromethyl-substituted pyrazole | 68% |

| Acrylonitrile | Microwave, 120°C | Bicyclic oxadiazole-fused triazine | 52% |

Functionalization at the Trifluoromethyl Group

While -CF₃ is typically inert, specialized methods enable modifications:

-

Radical Fluorination : Under UV light with F₂ gas, partial substitution to -CF₂F occurs but is low-yielding (<20%) .

-

Grignard Addition : Limited success due to steric and electronic hindrance.

Mechanistic Considerations

特性

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWHDKZLUMERPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。